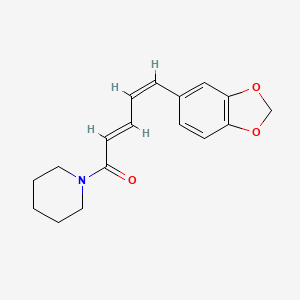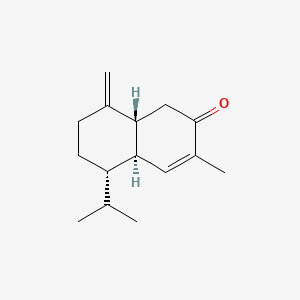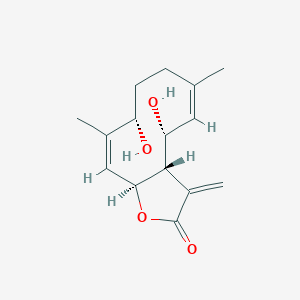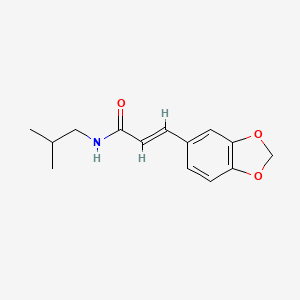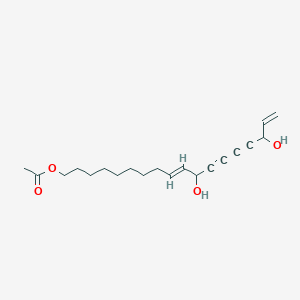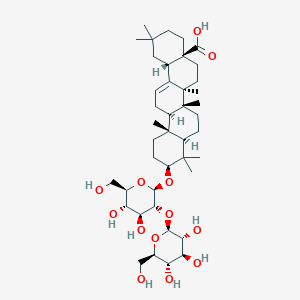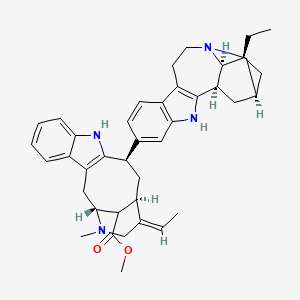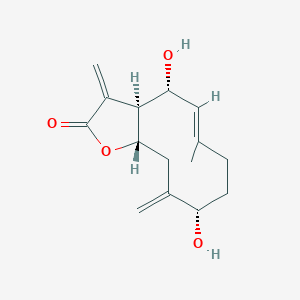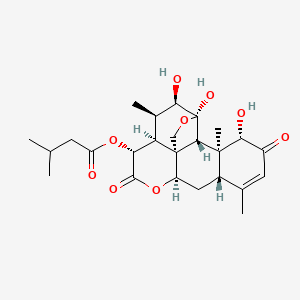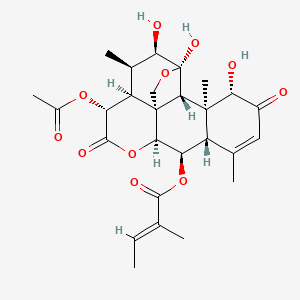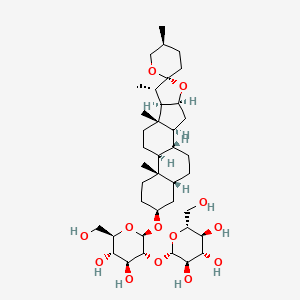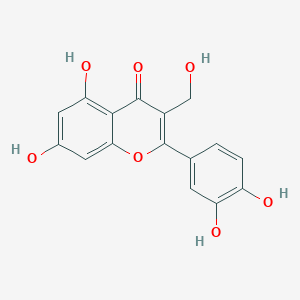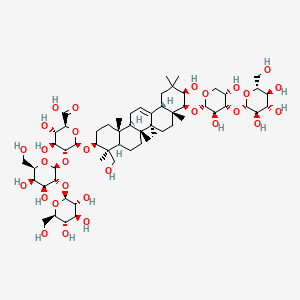
Soyasaponin A1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Soyasaponin A1 is a triterpenoidal saponin compound predominantly found in soybeans (Glycine max). Saponins are a class of naturally occurring compounds known for their surfactant properties and diverse biological activities, including fungicidal, antimicrobial, and insecticidal effects . This compound, along with other soyasaponins, has garnered significant interest due to its potential health benefits and applications in various fields.
准备方法
Synthetic Routes and Reaction Conditions
Soyasaponin A1 is typically isolated from the hydro-alcoholic extract of soybeans. The extraction process involves several steps, including solvent extraction, purification, and characterization using techniques such as NMR spectroscopy and mass spectrometry . The compound is obtained as a white amorphous powder with a molecular formula of C67H112O29 .
Industrial Production Methods
Industrial production of this compound primarily relies on the extraction from soybean plants. The process involves large-scale solvent extraction followed by purification steps to isolate the desired saponin. Advanced chromatographic techniques are employed to ensure the purity and quality of the final product .
化学反应分析
Types of Reactions
Soyasaponin A1 undergoes various chemical reactions, including hydrolysis, oxidation, and glycosylation. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions
Hydrolysis: Acidic or enzymatic hydrolysis is used to break down this compound into its aglycone and sugar components.
Oxidation: Oxidizing agents such as hydrogen peroxide can be used to introduce oxygen-containing functional groups into the molecule.
Glycosylation: Enzymatic glycosylation is employed to attach sugar moieties to the aglycone, enhancing its solubility and bioavailability.
Major Products Formed
The major products formed from these reactions include various glycosides and aglycones, which exhibit different biological activities and properties.
科学研究应用
Chemistry: Used as a surfactant and emulsifying agent in chemical formulations.
Biology: Exhibits antimicrobial and antifungal properties, making it useful in biological research and agriculture.
作用机制
Soyasaponin A1 exerts its effects through various molecular targets and pathways:
Anti-inflammatory: Inhibits the production of pro-inflammatory cytokines and enzymes, such as TNF-α, IL-6, and COX-2.
Anti-atherosclerotic: Reduces hypercholesterolemia and inflammation by modulating the TLR4/MyD88/NF-κB signaling pathway.
Cholesterol-lowering: Enhances the excretion of bile acids and reduces the absorption of dietary cholesterol.
相似化合物的比较
Soyasaponin A1 is part of a larger group of soyasaponins, which include soyasaponins A2, M1, M2, and M3 . While these compounds share similar structural features, this compound is unique in its specific glycosylation pattern and biological activities. For instance, soyasaponin A2 also exhibits anti-atherosclerotic properties but differs in its effects on lipid profiles and bile acid metabolism .
List of Similar Compounds
- Soyasaponin A2
- Soyasaponin M1
- Soyasaponin M2
- Soyasaponin M3
- Robinioside
属性
CAS 编号 |
78693-94-4 |
|---|---|
分子式 |
C59H96O29 |
分子量 |
1269.4 g/mol |
IUPAC 名称 |
5-[4,5-dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-[[9-[3,5-dihydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-10-hydroxy-4-(hydroxymethyl)-4,6a,6b,8a,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4-dihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C59H96O29/c1-54(2)16-23-22-8-9-29-56(4)12-11-30(83-53-45(38(72)37(71)43(85-53)48(77)78)87-52-44(36(70)33(67)27(19-62)82-52)86-51-40(74)35(69)32(66)26(18-61)81-51)57(5,21-63)28(56)10-13-59(29,7)58(22,6)15-14-55(23,3)47(46(54)76)88-49-41(75)42(24(64)20-79-49)84-50-39(73)34(68)31(65)25(17-60)80-50/h8,23-47,49-53,60-76H,9-21H2,1-7H3,(H,77,78) |
InChI 键 |
XFXHYKZIZSNVSQ-UHFFFAOYSA-N |
SMILES |
CC1(CC2C3=CCC4C5(CCC(C(C5CCC4(C3(CCC2(C(C1O)OC6C(C(C(CO6)O)OC7C(C(C(C(O7)CO)O)O)O)O)C)C)C)(C)CO)OC8C(C(C(C(O8)C(=O)O)O)O)OC9C(C(C(C(O9)CO)O)O)OC1C(C(C(C(O1)CO)O)O)O)C)C |
手性 SMILES |
C[C@]12CC[C@@H]([C@]([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC([C@H]([C@H]5O[C@H]6[C@@H]([C@H]([C@H](CO6)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)O)(C)C)C)C)C)(C)CO)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)C(=O)O)O)O)O[C@H]9[C@@H]([C@H]([C@H]([C@H](O9)CO)O)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O |
规范 SMILES |
CC1(CC2C3=CCC4C5(CCC(C(C5CCC4(C3(CCC2(C(C1O)OC6C(C(C(CO6)O)OC7C(C(C(C(O7)CO)O)O)O)O)C)C)C)(C)CO)OC8C(C(C(C(O8)C(=O)O)O)O)OC9C(C(C(C(O9)CO)O)O)OC1C(C(C(C(O1)CO)O)O)O)C)C |
熔点 |
240 - 242 °C |
物理描述 |
Solid |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


